2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core substituted with amino, methoxybenzoyl, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Benzoylation and Methoxylation: The methoxybenzoyl and methoxyphenyl groups are introduced through acylation and etherification reactions, respectively, using reagents like methoxybenzoyl chloride and methoxyphenol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.
Scientific Research Applications
2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-3-(3-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxamide
Comparison:
- Structural Differences: The presence and position of methoxy and benzoyl groups differentiate these compounds.
- Biological Activity: Variations in the structure can lead to differences in biological activity, potency, and selectivity.
- Chemical Properties: Differences in solubility, stability, and reactivity can be observed based on the substituents present.
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-17-11-9-15(10-12-17)23(28)22-21(25)20(19-8-3-4-13-27(19)22)24(29)26-16-6-5-7-18(14-16)31-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTICPEWKGCNYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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